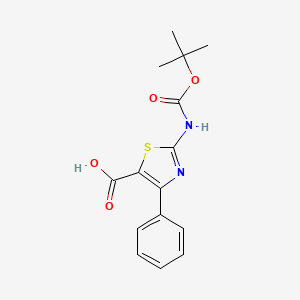
3-Amino-1-phenyl-1h-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound with the following chemical formula:
C10H8N2O2
. It belongs to the class of pyrazole derivatives, which are versatile scaffolds in organic synthesis and medicinal chemistry. Pyrazoles serve as starting materials for more complex heterocyclic systems, making them relevant in pharmaceutical research .Métodos De Preparación
Synthetic Routes:: The synthetic routes for 3-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid involve the condensation of appropriate precursors. One common method is the reaction between 3-phenyl-1H-pyrazole-4-carboxylic acid hydrazide and an appropriate carboxylic acid derivative .
Reaction Conditions:: The reaction typically occurs under reflux conditions in a suitable solvent, such as ethanol or acetic acid. Acidic or basic catalysts may be employed to facilitate the condensation.
Industrial Production:: While industrial-scale production methods may vary, the laboratory synthesis principles apply. Optimization for yield, purity, and scalability is essential for large-scale production.
Análisis De Reacciones Químicas
3-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid can undergo various reactions:
Oxidation: It may be oxidized to form corresponding pyrazole-4-carboxylic acid derivatives.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: Substitution reactions at the phenyl or amino group are possible.
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions.
Major products depend on the specific reaction conditions and substituents present.
Aplicaciones Científicas De Investigación
3-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid finds applications in:
Medicinal Chemistry: It serves as a building block for designing potential drug candidates.
Biological Studies: Researchers explore its interactions with biological targets.
Industry: It may be used in the synthesis of other compounds.
Mecanismo De Acción
The exact mechanism of action for this compound depends on its specific application. It could involve binding to specific receptors, enzyme inhibition, or other molecular interactions.
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C10H9N3O2 |
|---|---|
Peso molecular |
203.20 g/mol |
Nombre IUPAC |
3-amino-1-phenylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C10H9N3O2/c11-9-8(10(14)15)6-13(12-9)7-4-2-1-3-5-7/h1-6H,(H2,11,12)(H,14,15) |
Clave InChI |
FYVZPQHOFIQSRZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C=C(C(=N2)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


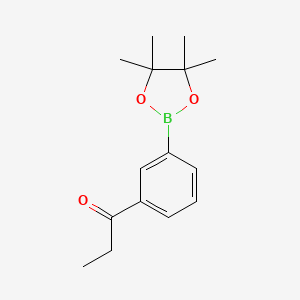
![(4Z)-8-{[(tert-butoxy)carbonyl]amino}cyclooct-4-ene-1-carboxylic acid](/img/structure/B13513149.png)


![1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid hydrochloride](/img/structure/B13513169.png)
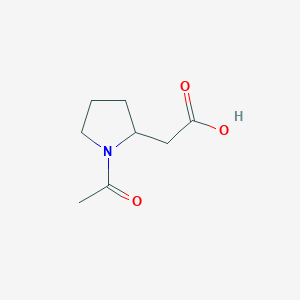
![tert-butylN-{1-[4-(bromomethyl)phenyl]propan-2-yl}carbamate](/img/structure/B13513185.png)
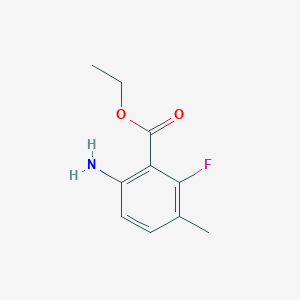
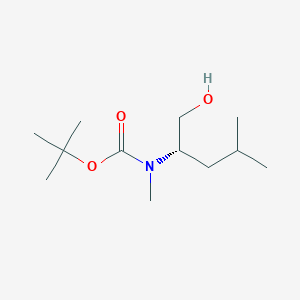

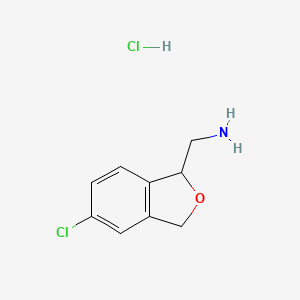
![9,9-Difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione,aceticacid](/img/structure/B13513221.png)
